
Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amine group, a carboxylate group, and a tetrahydroquinazoline group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves multiple steps, each introducing a different part of the molecule. For example, the ethyl(m-tolyl)amino group could potentially be introduced through a reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amine group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the amine could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Tetrahydroquinoline Derivatives : Tetrahydroquinoline derivatives have been synthesized through reactions involving acetylenedicarboxylate with amines and further hydrolyzed to yield products with potential for further chemical manipulation and study. These synthetic pathways highlight the versatility of tetrahydroquinoline structures in chemical synthesis (Iwanami et al., 1964).
Molecular and Crystal Structures : The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established by X-ray structural analysis, demonstrating the importance of structural analysis in understanding the properties of such compounds (Rudenko et al., 2012).
Biological Activities and Applications
Antibacterial Activities of Quinolones : Studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown that certain substituents at the 7-position, including heterocyclic rings, enhance in vitro antibacterial activity, particularly against Gram-positive organisms. This suggests potential applications in developing new antibacterial agents (Cooper et al., 1990).
Chitin Synthase Inhibitors : Novel quinazoline-2,4-diones conjugated with different amino acids have been designed and synthesized as potential chitin synthase inhibitors, indicating applications in antifungal research and agriculture (Noureldin et al., 2018).
Anticancer Activity : Synthesis of new quinoline and quinazoline derivatives has been explored for potential anticancer activity, with some compounds demonstrating significant effects against breast cancer cell lines. This highlights the relevance of such structures in medicinal chemistry for cancer research (Gaber et al., 2021).
Antimicrobial Agents : New quinazolines have been synthesized and characterized for their potential as antimicrobial agents, showing efficacy against various bacterial and fungal pathogens (Desai et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid, followed by the coupling of the resulting intermediate with N-(3-bromo-propyl)-N-ethyl-m-toluidine. The final step involves the esterification of the carboxylic acid group with methyl alcohol.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-aminohexanoic acid", "N-(3-bromo-propyl)-N-ethyl-m-toluidine", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of the intermediate from step 1 with N-(3-bromo-propyl)-N-ethyl-m-toluidine in the presence of a coupling agent such as DCC or EDC to form the compound 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group in the compound from step 2 with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
896386-21-3 |
分子式 |
C28H36N4O5 |
分子量 |
508.619 |
IUPAC名 |
methyl 3-[6-[3-(N-ethyl-3-methylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H36N4O5/c1-4-31(22-11-8-10-20(2)18-22)16-9-15-29-25(33)12-6-5-7-17-32-26(34)23-14-13-21(27(35)37-3)19-24(23)30-28(32)36/h8,10-11,13-14,18-19H,4-7,9,12,15-17H2,1-3H3,(H,29,33)(H,30,36) |
InChIキー |
QLBBRNKSVPPMHB-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC(=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


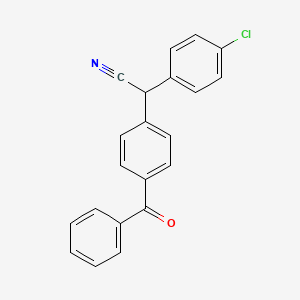
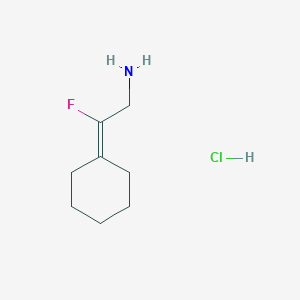

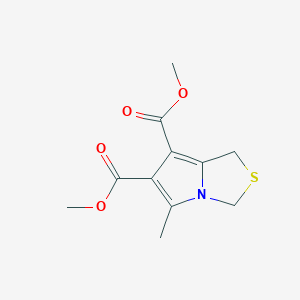
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

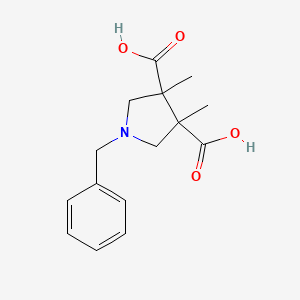
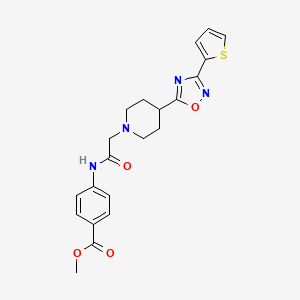
![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)
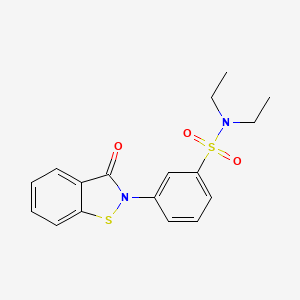
![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)
